Thiourea--hexachloroethane (3/1)
Description
Thiourea–hexachloroethane (3/1), denoted as [(NH₂)₂CS]₃·C₂Cl₆, is a non-stoichiometric inclusion compound characterized by a host-guest structure. The host framework consists of thiourea molecules forming a unidirectional hydrogen-bonded network with channels that encapsulate hexachloroethane (C₂Cl₆) guest molecules . This compound exhibits unique structural and dynamical properties due to the mismatch in periodicity between the host (thiourea) and guest (C₂Cl₆) sublattices, leading to the formation of domain walls separating finite molecular chains .
Key features include:
- Phase Transitions: A first-order phase transition occurs near 96 K, identified via heat capacity anomalies and nuclear quadrupole resonance (NQR) spectral changes .
- Guest Dynamics: The guest sublattice displays reorientational motion above 90 K, accompanied by a disordered-to-ordered transition, while low-temperature phases (<60 K) exhibit torsional vibrations and soliton-like domain wall propagation .
- NQR Signatures: Broad ³⁵Cl NQR spectra with two or three maxima reflect the structural heterogeneity of the guest sublattice, distinguishing it from conventional incommensurate systems .
Properties
CAS No. |
13861-26-2 |
|---|---|
Molecular Formula |
C5H12Cl6N6S3 |
Molecular Weight |
465.1 g/mol |
IUPAC Name |
1,1,1,2,2,2-hexachloroethane;thiourea |
InChI |
InChI=1S/C2Cl6.3CH4N2S/c3-1(4,5)2(6,7)8;3*2-1(3)4/h;3*(H4,2,3,4) |
InChI Key |
PTSFIQDLSREUEV-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)N.C(=S)(N)N.C(=S)(N)N.C(C(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea–hexachloroethane (3/1) involves the reaction of thiourea with hexachloroethane under controlled conditions. One common method is to dissolve thiourea in a suitable solvent, such as ethanol, and then add hexachloroethane to the solution. The mixture is then allowed to crystallize, forming the inclusion compound. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the proper formation of the crystalline structure .
Industrial Production Methods
Industrial production of thiourea–hexachloroethane (3/1) follows similar principles but on a larger scale. The process involves the use of industrial reactors where thiourea and hexachloroethane are mixed in precise ratios. The mixture is then subjected to controlled crystallization processes, often involving temperature regulation and solvent evaporation techniques to obtain the desired inclusion compound .
Chemical Reactions Analysis
Types of Reactions
Thiourea–hexachloroethane (3/1) undergoes various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Hexachloroethane can be reduced to form lower chlorinated ethanes.
Substitution: Thiourea can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Thiourea dioxide.
Reduction: Lower chlorinated ethanes.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea–hexachloroethane (3/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and stabilizers
Mechanism of Action
The mechanism of action of thiourea–hexachloroethane (3/1) involves the formation of hydrogen bonds between the thiourea molecules and the hexachloroethane molecules. These hydrogen bonds create a stable inclusion compound with unique structural properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components through its sulfur and chlorine atoms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea–hexachloroethane (3/1) belongs to a class of thiourea-based inclusion compounds. Below, its properties are contrasted with analogous systems, focusing on structural, thermodynamic, and dynamic aspects.
Structural Comparison
Thermodynamic Behavior
Dynamic Properties
Key Research Findings
Domain Wall Dynamics : NMR cross-relaxation studies reveal ultraslow correlated translational-rotational motion of domain walls (~10⁻³–10⁻⁶ s⁻¹), absent in stoichiometric analogs .
Thermal Hysteresis : The 96 K phase transition exhibits rate-dependent hysteresis, suggesting metastable states during ordering .
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